molecular formula C19H17N5O3S B11191236 ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate

ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate

Cat. No.: B11191236
M. Wt: 395.4 g/mol
InChI Key: SZXHSRXXMFMRSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-[2-(ethylsulfanyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate can be compared with other similar compounds, such as:

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol derivatives

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique structure and diverse chemical reactivity make it a valuable tool for scientific exploration and drug development.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-(4-ethylsulfanyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate

InChI

InChI=1S/C19H17N5O3S/c1-3-27-17(26)12-5-7-13(8-6-12)23-10-9-15-14(16(23)25)11-20-18-21-19(28-4-2)22-24(15)18/h5-11H,3-4H2,1-2H3

InChI Key

SZXHSRXXMFMRSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)SCC

Origin of Product

United States

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